molecular formula C19H21N3O3S B2924518 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 946285-68-3

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2924518
CAS No.: 946285-68-3
M. Wt: 371.46
InChI Key: PQUINJBUVKQGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a complex synthetic organic molecule designed for advanced pharmacological and chemical research. This compound features a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. Benzothiazole derivatives have been intensively studied as core structures for diversified therapeutic applications, which include antimicrobial, anticancer, and neuropharmacological activities . The specific incorporation of the 5,6-dimethyl substitution on the benzothiazole ring and the tetrahydrofuran (oxolan-2-yl)methyl group linked via a carboxamide bridge to a methyl-substituted oxazole ring creates a unique molecular architecture. This structure is of significant interest for exploring structure-activity relationships in drug discovery campaigns. The primary research value of this compound lies in its potential as a modulator of biological targets, particularly in the field of neuroscience. While the exact mechanism of action for this specific analog is under investigation, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified and functionally characterized as novel, state-dependent, and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs demonstrate non-competitive antagonism, potentially by targeting the transmembrane and/or intracellular domains of the receptor, and exhibit selectivity over other classical Cys-loop receptors like 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors . This makes such compounds valuable pharmacological tools for elucidating the poorly understood physiological functions of ZAC. Researchers can utilize this compound in various in vitro assay systems, including cell-based functional assays using techniques like two-electrode voltage clamp electrophysiology in Xenopus oocytes or fluorescence-based plate reader assays in stable cell lines . Its complex structure also makes it a candidate for hit-to-lead optimization studies in medicinal chemistry. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-11-7-15-17(8-12(11)2)26-19(20-15)22(10-14-5-4-6-24-14)18(23)16-9-13(3)21-25-16/h7-9,14H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUINJBUVKQGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3CCCO3)C(=O)C4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole core . . The final step involves the coupling of the benzothiazole and oxazole moieties under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or oxazole rings .

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of microorganisms . Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide stands out due to its unique combination of benzothiazole and oxazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Compounds in this class are known for their diverse biological activities, making them significant in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound has the following molecular formula:

C22H21N3O2S2C_{22}H_{21}N_{3}O_{2}S_{2}

Key Properties:

  • Molecular Weight: 423.56 g/mol
  • LogP (Partition Coefficient): 6.463
  • Water Solubility (LogSw): -5.58
  • Polar Surface Area: 51.396 Ų
  • pKa: 10.02

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. This interaction can modulate various cellular pathways, potentially leading to therapeutic effects.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been included in screening libraries targeting cancer cell lines, suggesting its potential as an anticancer agent.

Case Study:
In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Antiviral Activity

This compound is also included in libraries for antiviral screening. Preliminary data suggest that it may inhibit viral replication by interfering with viral enzymes.

Research Findings:
In a study focusing on HIV, compounds from the same family demonstrated inhibition of reverse transcriptase activity, indicating potential use in antiviral therapy.

Data Table: Biological Activities

Activity TypeAssay TypeResultReference
AnticancerCell Viability AssayIC50 = 15 µM
AntiviralViral Replication AssayInhibition > 80% at 10 µM
Enzyme InhibitionKinase Inhibition AssayIC50 = 12 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.